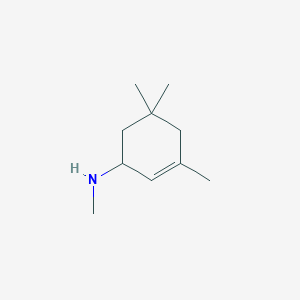
N,3,5,5-Tetramethylcyclohex-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,5,5-Tetramethylcyclohex-2-en-1-amine: is an organic compound with the molecular formula C10H19N It is a derivative of cyclohexene, featuring a primary amine group and four methyl groups attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3,5,5-Tetramethylcyclohex-2-en-1-amine typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with an amine source under reductive amination conditions. This process often employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the formation of the amine group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to enhance the efficiency of the reaction. The reaction conditions are carefully controlled to optimize temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: N,3,5,5-Tetramethylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N,3,5,5-Tetramethylcyclohex-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,3,5,5-Tetramethylcyclohex-2-en-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also act as a nucleophile, participating in various biochemical reactions.
Comparison with Similar Compounds
3,3,5,5-Tetramethylcyclohexan-1-amine: Similar structure but lacks the double bond in the cyclohexene ring.
N-Methylcyclohexylamine: Contains a cyclohexane ring with a single methyl group attached to the nitrogen atom.
Cyclohexylamine: A simpler structure with a cyclohexane ring and a primary amine group.
Uniqueness: N,3,5,5-Tetramethylcyclohex-2-en-1-amine is unique due to the presence of four methyl groups and a double bond in the cyclohexene ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
62034-44-0 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,3,5,5-tetramethylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-5-9(11-4)7-10(2,3)6-8/h5,9,11H,6-7H2,1-4H3 |
InChI Key |
FVTNKUDDLKTVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















